Uvarigranol C

Natural Product Chemistry Structural Elucidation Annonaceae

Researchers face false positives from class-wide assumptions; many uvarigranols show no cytotoxicity (IC50 >100 µM). Uvarigranol C provides a structurally validated alternative for COX-dependent inflammation and oxidative stress studies. - **Key differentiator**: Rare ethoxy group absent in zeylenone/(-)-zeylenol. - **Proven activity**: DPPH radical scavenging (IC50 18.56-702.33 µg/mL) & prostaglandin inhibition via COX. - **LogP 3.23**: Suitable for permeability/drug-likeness assays. - **Purity**: ≥98% (HPLC/NMR/MS).

Molecular Formula C23H24O7
Molecular Weight 412.4 g/mol
Cat. No. B12099457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUvarigranol C
Molecular FormulaC23H24O7
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3
InChIKeyRDUAKQUSLVHHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uvarigranol C: A Distinct Polyoxygenated Cyclohexene


Uvarigranol C is a polyoxygenated cyclohexene first isolated from the roots of the Annonaceae plant *Uvaria grandiflora* [1]. Chemically, it is a benzoic acid ester derivative with the molecular formula C23H24O7 and a molecular weight of 412.43 g/mol [2]. A key structural feature is the presence of a rare ethoxy group on the cyclohexene ring, which distinguishes it from many related natural products [3]. It is commercially available as a research-grade powder from specialized vendors, typically with a purity of ≥98% as determined by HPLC, NMR, and MS analysis [4].

Why Uvarigranol C Cannot Be Substituted


Within the polyoxygenated cyclohexene class, subtle structural variations can lead to significant differences in biological activity and chemical behavior. Uvarigranol C is uniquely characterized by a rare ethoxy substituent, a feature absent in common alternatives like zeylenone and (-)-zeylenol [1]. This specific substitution pattern can impact molecular recognition, reactivity, and even physical properties like solubility and stability [2]. Furthermore, while numerous Uvaria-derived compounds are screened for cytotoxicity, many, including several uvarigranols, have been reported as inactive against specific cancer cell lines (IC50 > 100 μM), highlighting that activity is not a class-wide property and must be empirically determined for each analog [3].

Uvarigranol C: Comparative Evidence


Structural Uniqueness: Rare Ethoxy Group

Uvarigranol C contains a rare ethoxy group on its cyclohexene core, a feature identified via spectroscopic analysis (¹H NMR, ¹³C NMR, MS) [1]. This distinguishes it from the more common hydroxyl or methoxy substitutions found in related polyoxygenated cyclohexenes like uvarigranols A, B, and E [2]. The presence of the ethoxy group is a definitive marker for this specific compound.

Natural Product Chemistry Structural Elucidation Annonaceae

Antioxidant Activity: DPPH Radical Scavenging

Uvarigranol C demonstrates antioxidant activity in the DPPH radical scavenging assay, with an IC50 value ranging from 18.56 to 702.33 μg/mL . This range is comparable to that of some known antioxidant natural products, although direct head-to-head data with specific cyclohexene analogs is not currently available in the peer-reviewed literature.

Oxidative Stress Antioxidant DPPH Assay

Anti-inflammatory Mechanism: Prostaglandin Inhibition

Uvarigranol C has been reported to exert an anti-inflammatory effect by inhibiting the production of prostaglandins via inhibition of cyclooxygenase (COX) enzymes . While specific IC50 values for COX-1 or COX-2 inhibition are not publicly available, this mechanism is shared by other compounds in the Uvaria genus, such as (-)-zeylenol, which acts by inhibiting the synthesis or release of multiple inflammatory mediators .

Inflammation COX Pathway Prostaglandin

Physicochemical Profile: Solubility & Lipophilicity

Uvarigranol C is predicted to have a logP (octanol-water partition coefficient) of approximately 3.23 and a water solubility of 0.13 g/L [1]. This logP value is higher (more lipophilic) than some related polyoxygenated cyclohexenes which often feature a greater number of free hydroxyl groups [2]. It is reported to be soluble in DMSO and is typically shipped and stored as a solid at -20°C .

Pre-formulation ADME Physicochemical Properties

Uvarigranol C: Research Applications


Reference Standard for Structural Elucidation

Due to its unique ethoxy group, Uvarigranol C serves as a valuable analytical standard for the identification and characterization of new polyoxygenated cyclohexenes isolated from Annonaceae plants. Its distinct NMR signature can be used as a benchmark in comparative spectral analysis [1].

COX-Mediated Inflammation Studies

The reported ability of Uvarigranol C to inhibit prostaglandin production via COX enzyme inhibition makes it a candidate for in vitro studies focusing on inflammatory mediator synthesis. It can be used as a structurally distinct probe to investigate COX-dependent mechanisms, potentially alongside other known inhibitors like (-)-zeylenol [1].

DPPH Radical Scavenging in Oxidative Stress

Uvarigranol C's demonstrated DPPH radical scavenging activity (IC50 range: 18.56 - 702.33 μg/mL) justifies its use as a test compound in cellular and biochemical assays designed to assess antioxidant capacity and the modulation of oxidative stress pathways [1].

Lipophilic Compound ADME Screening

With a predicted logP of 3.23, Uvarigranol C represents a relatively lipophilic natural product. It can be utilized as a model compound in assays studying membrane permeability, drug-likeness, and formulation strategies for compounds with similar physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uvarigranol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.